molecular formula C25H32N2O4 B2416136 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide CAS No. 921809-91-8

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2416136
CAS RN: 921809-91-8
M. Wt: 424.541
InChI Key: BXFSHCXHLJIWDO-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C25H32N2O4 and its molecular weight is 424.541. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analogues

  • The compound has been studied in the context of chemical synthesis, particularly in the creation of structural analogues and derivatives. For instance, research has explored the synthesis of various bromo-compounds and benzazepines from similar chemical structures, indicating a focus on synthetic chemistry and the exploration of novel compounds with potential pharmacological applications (Carpenter, Peesapati, & Proctor, 1979).

Antimicrobial and Anti-Inflammatory Applications

  • Some derivatives of the compound have been evaluated for their antimicrobial and anti-inflammatory properties. This includes the study of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, which highlights the potential of these chemical structures in developing new treatments for infections and inflammation (Kendre, Landge, & Bhusare, 2015).

Novel Synthesis Methods and Derivatives

  • Research has also focused on novel methods for synthesizing related compounds. For example, the Michael addition reaction has been used to produce tetrahydropyrazolo and hexahydropyrazolo derivatives, emphasizing the chemical versatility and potential for generating diverse pharmacologically active compounds (Ito, Ihara, & Miyajima, 1993).

Photophysical Properties and Applications

  • The study of the photophysical properties of related compounds, such as fused oxazapolycyclic skeletons, points to potential applications in materials science and photodynamic therapy. This includes research into the blue emission characteristics of nonplanar oxazapolyheterocycles, which could be relevant for developing new materials or therapeutic agents (Petrovskii et al., 2017).

Cancer Treatment Applications

  • The compound and its derivatives have been explored for potential use in cancer treatment. For instance, research on zinc phthalocyanine derivatives with high singlet oxygen quantum yield suggests applications in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Multicomponent Reaction Syntheses

  • The compound has been used in multicomponent reaction syntheses to create tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives. Such research underscores the compound's role in facilitating complex chemical reactions for creating new molecules (Shaabani, Mofakham, Maleki, & Hajishaabanha, 2010).

Fungicidal Activity

  • Derivatives of the compound have been evaluated for their fungicidal activity, indicating potential agricultural applications. The synthesis of novel dihydrobenzo[e][1,2]oxazepin-4(1H)-one antifungals and their promising activities against phytopathogenic fungi highlight this area of research (Yang et al., 2017).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4/c1-17(2)15-27-21-12-9-19(14-22(21)31-16-25(3,4)24(27)29)26-23(28)13-8-18-6-10-20(30-5)11-7-18/h6-7,9-12,14,17H,8,13,15-16H2,1-5H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFSHCXHLJIWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide

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